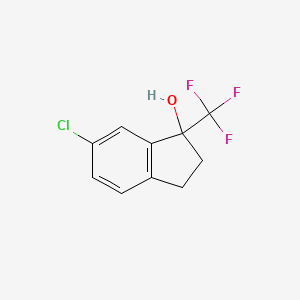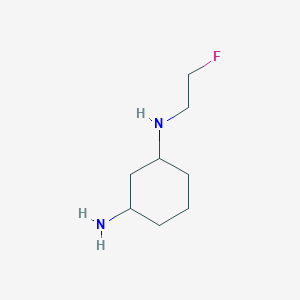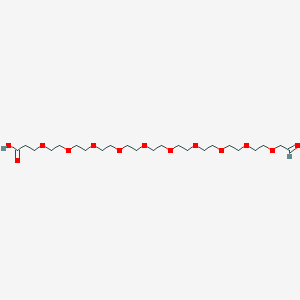
Ald-CH2-PEG10-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-CH2-PEG10-acid is a monodispersed linear polyethylene glycol (PEG) derivative that contains both aldehyde and acid functional groups. This compound is widely used in drug delivery systems due to its high purity and functional versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-CH2-PEG10-acid typically involves the selection of appropriate polyethylene glycol (PEG) and aldehyde reagents. The PEG chain length is chosen based on the desired molecular weight and application. The reaction conditions often include controlled temperatures and pH levels to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality. The final product is purified through techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ald-CH2-PEG10-acid undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of PEG10-dicarboxylic acid.
Reduction: Formation of PEG10-alcohol.
Substitution: Formation of PEG10-amine or PEG10-thiol derivatives.
Scientific Research Applications
Ald-CH2-PEG10-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of Ald-CH2-PEG10-acid involves its ability to form stable covalent bonds with various biomolecules. The aldehyde group reacts with primary amines to form Schiff bases, while the acid group can form ester or amide bonds. These interactions enhance the stability, solubility, and bioavailability of the conjugated molecules .
Comparison with Similar Compounds
Similar Compounds
Ald-CH2-PEG10-Boc: A PEG-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs).
Azido-PEG10-acid: A PEG derivative with an azide functional group used in click chemistry reactions.
Uniqueness
Ald-CH2-PEG10-acid is unique due to its dual functional groups (aldehyde and acid), which provide versatility in chemical modifications and conjugations. This makes it particularly valuable in drug delivery and bioconjugation applications .
Properties
Molecular Formula |
C23H44O13 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H44O13/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h2H,1,3-22H2,(H,25,26) |
InChI Key |
HYERRVXOWCDPJR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13715933.png)
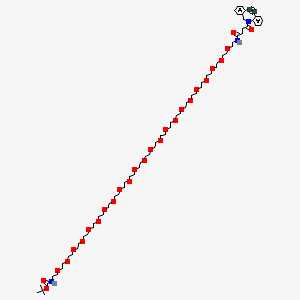
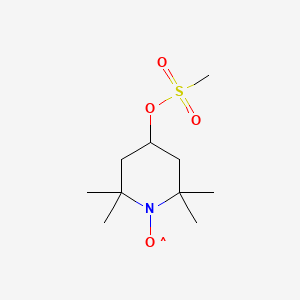
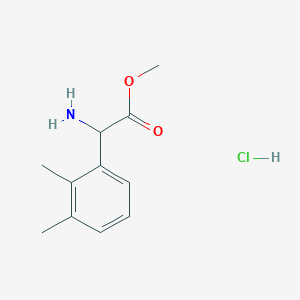
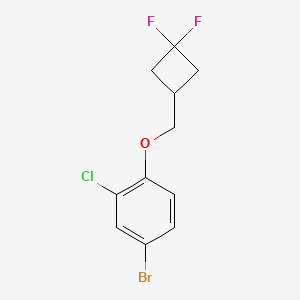
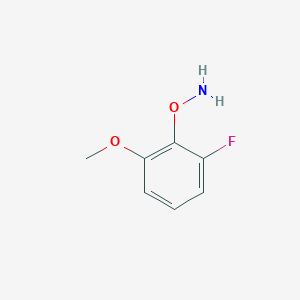
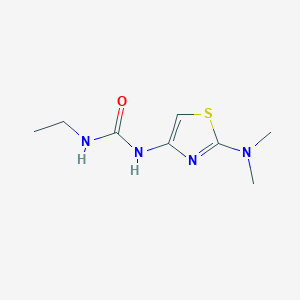
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)
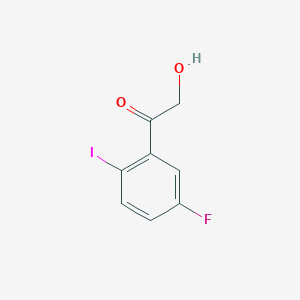
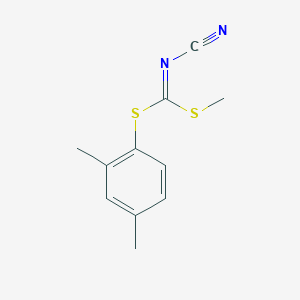
![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
